CYH33 methanesulfonate

Description

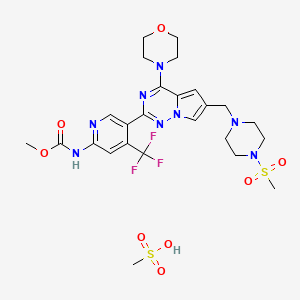

Structure

3D Structure of Parent

Properties

CAS No. |

1494684-33-1 |

|---|---|

Molecular Formula |

C25H33F3N8O8S2 |

Molecular Weight |

694.7 g/mol |

IUPAC Name |

methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4) |

InChI Key |

CYWUJTNXNJVGLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Pharmacodynamics of CYH33 Methanesulfonate

Introduction

CYH33 methanesulfonate (Risovalisib) is a highly selective, orally active inhibitor of the Class I phosphoinositide 3-kinase alpha (PI3Kα) isoform. Developed to address the limitations of pan-PI3K inhibitors—specifically off-target toxicity and poor isoform selectivity—CYH33 has emerged as a potent therapeutic candidate for solid tumors harboring PIK3CA mutations, particularly in breast cancer and esophageal squamous cell carcinoma (ESCC).

This guide deconstructs the chemical identity of CYH33, elucidates its structural pharmacophores, and provides standardized protocols for its experimental validation.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[2]

-

Common Name: CYH33 methanesulfonate; Risovalisib methanesulfonate

-

CAS Number: 1494684-33-1 (Methanesulfonate salt); 1494684-28-4 (Free base)[1]

-

IUPAC Name: Methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)-2-pyridinyl]carbamate methanesulfonate[2]

-

Molecular Formula: C₂₅H₃₃F₃N₈O₈S₂ (Salt)

-

Molecular Weight: 694.7 g/mol (Salt); 598.6 g/mol (Free base)

Structural Pharmacophores

The efficacy of CYH33 is derived from its specific scaffold design, optimized for ATP-competitive binding within the PI3Kα catalytic cleft.

| Pharmacophore | Structural Motif | Functional Role |

| Core Scaffold | Pyrrolo[2,1-f][1,2,4]triazine | Mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. |

| Hinge Binder | Morpholine Ring | Positions the molecule within the ATP-binding pocket; a common motif in PI3K inhibitors for potency. |

| Solubility Tail | N-methylsulfonylpiperazine | Extends into the solvent-exposed region, improving aqueous solubility and pharmacokinetic properties (oral bioavailability). |

| Selectivity Motif | Trifluoromethyl-pyridine | Fits into the specificity pocket unique to the α-isoform, reducing affinity for β, δ, and γ isoforms. |

| Counterion | Methanesulfonate (Mesylate) | Enhances crystalline stability and dissolution rate compared to the free base. |

Mechanism of Action (MOA)

CYH33 functions as an allosteric modulator and competitive inhibitor of ATP. By blocking the catalytic activity of PI3Kα, it prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade collapses the PI3K/AKT/mTOR signaling axis, leading to G1 cell cycle arrest and apoptosis in PIK3CA-mutant cells.

Recent studies also indicate an immunomodulatory role, where CYH33 enhances CD8+ T-cell infiltration and promotes fatty acid metabolism in the tumor microenvironment (TME).

Signaling Pathway Visualization

Figure 1: Mechanistic pathway of CYH33. The compound inhibits the conversion of PIP2 to PIP3, effectively silencing the downstream AKT/mTOR cascade while concurrently promoting antitumor immunity.

Experimental Methodologies

To ensure reproducibility in preclinical studies, the following protocols for solubility profiling and kinase inhibition are recommended.

Protocol A: Stock Solution Preparation & Solubility Profiling

Objective: To prepare a stable 10 mM stock solution and verify aqueous solubility for in vitro assays.

Reagents:

-

CYH33 Methanesulfonate (Solid)

-

DMSO (Anhydrous, ≥99.9%)

-

PBS (pH 7.4)[3]

Workflow:

-

Mass Calculation: Weigh 6.95 mg of CYH33 methanesulfonate.

-

Dissolution: Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock concentration. Vortex for 30 seconds until fully dissolved.

-

Storage: Aliquot into light-protective vials and store at -20°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[3]

-

Aqueous Dilution Test:

-

Dilute stock 1:1000 in PBS (Final: 10 µM, 0.1% DMSO).

-

Incubate at 25°C for 2 hours.

-

Centrifuge at 15,000 x g for 10 mins.

-

Measure supernatant concentration via HPLC-UV to confirm no precipitation.

-

Protocol B: In Vitro PI3Kα Kinase Activity Assay (HTRF)

Objective: To determine the IC50 of CYH33 against recombinant PI3Kα.

Causality: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to detect the generation of PIP3. CYH33 competes with ATP; therefore, ATP concentration must be set at

Workflow Diagram:

Figure 2: Step-by-step workflow for the HTRF-based PI3Kα inhibition assay.

Procedure:

-

Plate Setup: Dispense 5 µL of recombinant PI3Kα enzyme into a 384-well low-volume white plate.

-

Compound Treatment: Add 2.5 µL of CYH33 (3-fold serial dilutions starting at 1 µM).

-

Initiation: Add 2.5 µL of substrate mix (PIP2:ATP ratio optimized to

). -

Incubation: Seal plate and incubate for 60 minutes at room temperature.

-

Termination & Detection: Add 10 µL of HTRF detection reagents (Europium-cryptate labeled anti-PIP3 antibody and XL665-labeled PIP3 analog).

-

Readout: Measure fluorescence ratio (665 nm / 620 nm) on a compatible microplate reader (e.g., EnVision).

-

Calculation: Plot % inhibition vs. log[CYH33] to derive IC50.

Pharmacological Profile Summary

| Parameter | Value | Notes |

| PI3Kα IC50 | 5.9 nM | High potency against the target isoform.[1][4][5] |

| PI3Kβ IC50 | 598 nM | ~100-fold selectivity window. |

| PI3Kδ IC50 | 78.7 nM | Moderate selectivity. |

| PI3Kγ IC50 | 225 nM | Good selectivity.[1][4][5][6] |

| Bioavailability | 36.9% (Oral) | Favorable for once-daily dosing. |

| Primary Toxicity | Hyperglycemia | On-target effect (insulin signaling blockade). |

References

-

PubChem. (2025).[2] CYH33 methanesulfonate | C25H33F3N8O8S2.[5] National Library of Medicine. [Link]

-

Liu, X. L., et al. (2021). PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism.[7][8] Journal for ImmunoTherapy of Cancer. [Link]

-

Chen, Y., et al. (2022). First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors. Signal Transduction and Targeted Therapy. [Link]

-

Zhang, T., et al. (2021). Adaptive resistance to PI3Kα-selective inhibitor CYH33 is mediated by genomic and transcriptomic alterations in ESCC cells. Acta Pharmaceutica Sinica B. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. CYH33 methanesulfonate | C25H33F3N8O8S2 | CID 72550229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CYH33 | 1494684-28-4 | PI3K | MOLNOVA [molnova.com]

- 5. molnova.com [molnova.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

Decoding CYH33: Structural Selectivity and Mechanistic Profiling of a Next-Generation PI3Kα Inhibitor

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The phosphatidylinositol 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human solid tumors, heavily driven by oncogenic mutations in the PIK3CA gene (encoding the p110α catalytic subunit)[1]. While early-generation pan-PI3K inhibitors demonstrated target engagement, their clinical utility was severely bottlenecked by off-target toxicities—most notably hyperinsulinemia and severe gastrointestinal distress—stemming from concurrent inhibition of PI3Kβ, γ, and δ isoforms[2][3].

CYH33 (Risovalisib) has emerged as a highly potent, orally bioavailable pyrrolo[2,1-f][1,2,4]triazine derivative designed specifically to overcome these limitations[4][5]. By achieving exquisite selectivity for PI3Kα over other Class I isoforms, CYH33 maximizes therapeutic index while actively modulating the tumor microenvironment (TME)[6][7]. This technical guide dissects the biochemical selectivity of CYH33, its dual-compartment mechanism of action (tumor-intrinsic and immune-extrinsic), and provides field-proven, self-validating protocols for evaluating isoform-selective kinase inhibitors.

Biochemical Selectivity Profile of CYH33

The core structural innovation of CYH33 lies in its ability to exploit the subtle conformational differences in the ATP-binding cleft of the p110α subunit compared to p110β, δ, and γ. Kinome profiling against a panel of over 300 kinases reveals that CYH33 is highly specific, showing minimal off-target kinase activity[4][5].

To quantify this, we look at the half-maximal inhibitory concentration (IC50) values. The distinct selectivity window allows for profound suppression of PI3Kα-driven AKT/mTOR signaling at nanomolar concentrations without triggering the systemic metabolic collapse associated with PI3Kβ inhibition[5][8].

Table 1: CYH33 Biochemical Selectivity Against Class I PI3K Isoforms

| Target Isoform | Gene | IC50 (nM) | Selectivity Fold-Change (vs. PI3Kα) | Primary Physiological Role |

| PI3Kα | PIK3CA | 5.9 | 1.0x (Reference) | Cellular growth, insulin signaling, angiogenesis |

| PI3Kδ | PIK3CD | 78.7 | ~13.3x | B-cell/T-cell development and activation |

| PI3Kγ | PIK3CG | 225.0 | ~38.1x | Innate immune cell migration (macrophages) |

| PI3Kβ | PIK3CB | 598.0 | ~101.3x | Platelet activation, PTEN-deficient tumor survival |

Data synthesized from in vitro kinase assays[5][8].

Mechanisms of Action: Tumor-Intrinsic and TME Modulation

As a Senior Application Scientist, it is critical to understand that targeted inhibitors do not operate in a vacuum. CYH33 exhibits a sophisticated, dual-pronged mechanism of action that extends beyond simple kinase blockade.

Tumor-Intrinsic: Canonical and Non-Canonical Signaling

CYH33 robustly inhibits the canonical PI3K/AKT/mTOR cascade, inducing G1 phase cell cycle arrest in PIK3CA-mutant breast and solid tumor cell lines[8][9]. However, targeted PI3Kα inhibition often triggers compensatory survival pathways. Recent phosphoproteomic data reveals that CYH33 uniquely attenuates the membrane localization and phosphorylation of the adaptor protein GAB1 (specifically at Y659). Because GAB1 integrates signaling between PI3K and receptor tyrosine kinases (RTKs) like EGFR, CYH33 effectively short-circuits the compensatory MAPK/ERK feedback loop in sensitive cells[10][11].

Tumor-Extrinsic: Immune Microenvironment Reprogramming

Unlike purely cytotoxic agents, CYH33 actively reprograms the tumor microenvironment (TME). By modulating fatty acid (FA) metabolism, CYH33 relieves the suppression of CD8+ T cells[6][7]. Furthermore, it drives the preferential polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype toward a pro-inflammatory M1 phenotype, thereby orchestrating a durable, memory-driven anti-tumor immune response[7].

CYH33 signaling mechanism: PI3Kα inhibition, GAB1/ERK crosstalk attenuation, and TME modulation.

Experimental Validation: Self-Validating Protocols

To rigorously validate the selectivity and efficacy of a compound like CYH33, experimental design must isolate the variable of isoform dependence. The following protocols outline the gold-standard methodologies for evaluating PI3Kα selectivity.

Step-by-step experimental workflow for validating CYH33 isoform selectivity and in vivo efficacy.

Protocol 1: Isogenic Cell Line Validation for Isoform Selectivity

Rationale (Causality): Standard cancer cell lines possess highly heterogeneous genetic backgrounds, making it impossible to attribute drug sensitivity solely to one kinase isoform. By utilizing a panel of Rh30-Myr-p110 isogenic cells—where constitutively active versions of PI3Kα, β, δ, or γ are stably expressed in an identical genetic background—we create a self-validating system[5]. Any shift in cellular IC50 is directly and exclusively attributable to the specific p110 isoform.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Culture Rh30-Myr-p110α, -p110β, -p110δ, and -p110γ isogenic cell lines in RPMI-1640 supplemented with 10% FBS. Seed at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

-

Compound Preparation: Prepare a 10 mM stock of CYH33 in 100% DMSO. Perform a 3-fold serial dilution to create a 10-point concentration curve (final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity).

-

Treatment: Treat the isogenic panel with the CYH33 dilution series for 72 hours. Include a vehicle (0.1% DMSO) control and a positive control (e.g., Alpelisib) for baseline validation.

-

Viability Readout (SRB Assay): Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, dry, and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate IC50 values using non-linear regression (curve fit) in GraphPad Prism. Validation Check: The system is validated if the IC50 for Rh30-Myr-p110α is >50-fold lower than that of Rh30-Myr-p110β, mirroring the biochemical assay results[5].

Protocol 2: TMT-Based Phosphoproteomic Profiling of the GAB1/ERK Axis

Rationale (Causality): Western blotting relies on a priori hypothesis generation (guessing which proteins are phosphorylated). Tandem Mass Tag (TMT) phosphoproteomics provides an unbiased, global snapshot of the kinome. This is crucial for discovering non-canonical mechanisms, such as CYH33's ability to suppress GAB1 (Y659) and subsequently ERK (T185/Y187), which dictates sensitivity versus resistance in Head and Neck Squamous Cell Carcinoma (HNSCC)[10][11].

Step-by-Step Methodology:

-

Sample Preparation: Treat sensitive (e.g., HN4) and resistant HNSCC cell lines with 100 nM CYH33 or vehicle for 2 hours.

-

Lysis and Digestion: Lyse cells in 8M urea buffer containing protease and phosphatase inhibitors. Reduce (DTT), alkylate (IAA), and digest proteins into peptides using sequencing-grade Trypsin overnight at 37°C.

-

TMT Labeling: Label the digested peptides from different conditions with distinct TMT isobaric tags (e.g., TMT 10-plex kit) according to the manufacturer's protocol. Quench the reaction and pool the samples.

-

Phosphopeptide Enrichment: Utilize Titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to specifically enrich phosphorylated peptides from the pooled mixture. Validation Check: Run a small aliquot of unenriched sample to ensure baseline protein normalization is consistent across all TMT channels.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with an Ultimate 3000 RSLCnano system.

-

Bioinformatics & Network Analysis: Process RAW files using MaxQuant. Filter for phosphosites with a Localization Probability >0.75. Map differentially phosphorylated proteins (Log2 fold change > 1.5, p < 0.05) onto the KEGG pathway database to visualize the attenuation of the GAB1/ERK signaling node[10][11].

Translational Implications and Future Directions

The clinical trajectory of CYH33 underscores the importance of precision pharmacology. By maintaining a highly selective profile, CYH33 minimizes the systemic hyperinsulinemia often seen with pan-PI3K inhibitors, allowing for more durable dosing regimens in human trials[4][5].

Furthermore, the mechanistic discovery that CYH33 promotes fatty acid metabolism and CD8+ T cell activation opens the door for rational combination therapies. For instance, concurrent targeting of PI3Kα with CYH33 and Fatty Acid Synthase (FASN) inhibitors (like C75) has been shown to synergistically inhibit tumor growth by hyper-activating host immunity[6][7]. Similarly, in HNSCC, combining CYH33 with EGFR inhibitors prevents the PI3K-independent phosphorylation of GAB1, effectively closing the escape hatch for resistant tumors[10][11].

References

-

Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. Patsnap. Available at:[Link]

-

Discovery of clinical candidate methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) : A highly potent and selective PI3K alpha inhibitor for the treatment of advanced solid tumors. AACR Journals. Available at: [Link]

-

PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism. PMC (NIH). Available at: [Link]

-

CYH33 is an Orally Active and Highly Selective PI3Kα Inhibitor. Cancer Research Network. Available at: [Link]

-

PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8 + T cells and promoting fatty acid metabolism. ResearchGate. Available at: [Link]

-

PI3K-dependent GAB1/Erk phosphorylation renders head and neck squamous cell carcinoma sensitive to PI3Kα inhibitors. United Web Network. Available at: [Link]

-

Abstract 3111: PI3K-dependent GAB1/Erk phosphorylation renders head and neck squamous cell carcinoma sensitive to PI3Kα inhibitors. AACR Journals. Available at: [Link]

-

Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI. Available at:[Link]

-

Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PMC (NIH). Available at: [Link]

-

PI3K inhibitors are finally coming of age. PMC (NIH). Available at: [Link]

Sources

- 1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [mdpi.com]

- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYH33 | 1494684-28-4 | PI3K | MOLNOVA [molnova.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 11. aacrjournals.org [aacrjournals.org]

Pharmacokinetics and Oral Bioavailability of CYH33: A Technical Guide

Topic: Pharmacokinetics and Oral Bioavailability of CYH33 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYH33 is a novel, highly selective, orally active inhibitor of the Class I phosphoinositide 3-kinase alpha (PI3Kα) isoform.[1] Developed to overcome the toxicity and selectivity limitations of pan-PI3K inhibitors, CYH33 has demonstrated potent anti-tumor activity in preclinical xenograft models and a manageable safety profile in early-phase clinical trials. This guide provides a comprehensive technical analysis of its pharmacokinetic (PK) profile, metabolic fate, and oral bioavailability, offering actionable protocols for bioanalysis and study design.

Physicochemical Profile & Mechanism of Action[1]

Chemical Identity

CYH33 is built upon a pyrrolo[2,1-f][1,2,4]triazine scaffold, a privileged structure in kinase inhibitor design that mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of the PI3Kα enzyme.

-

Selectivity: High potency against PI3Kα (IC50 < 10 nM) with significantly reduced activity against β, δ, and γ isoforms, minimizing off-target immunotoxicity.

Mechanism of Action (MOA)

CYH33 blocks the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition prevents the recruitment of AKT to the plasma membrane, thereby silencing the PI3K/AKT/mTOR signaling cascade, which is critical for cell proliferation and survival in solid tumors (particularly PIK3CA-mutated breast and ovarian cancers).

Visualization: PI3K/AKT Signaling Inhibition

Caption: Schematic representation of the PI3K/AKT/mTOR pathway and the inhibitory node of CYH33.

Bioanalytical Methodology (LC-MS/MS)[9]

Accurate quantification of CYH33 and its active metabolite (I27) is prerequisite for any PK study. While proprietary CRO methods exist, the following Standardized High-Performance Protocol is designed for research validation, ensuring linearity and precision.

Sample Preparation[10]

-

Matrix: Plasma (Human, Mouse, Rat)

-

Extraction Method: Protein Precipitation (PPT)

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 150 µL of Acetonitrile (ACN) containing Internal Standard (IS) (e.g., stable isotope-labeled analog or structural analog like Gefitinib).

-

Vortex for 2 minutes at high speed.

-

Centrifuge at 4,000 rpm for 15 minutes at 4°C.

-

Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water (to match initial mobile phase).

-

Chromatographic Conditions

-

Instrument: UPLC coupled to Triple Quadrupole MS

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min) 0.0 5 0.4 0.5 5 0.4 2.5 95 0.4 3.0 95 0.4 3.1 5 0.4 | 4.0 | 5 | 0.4 |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Method Development Strategy:

-

Perform a Q1 scan to identify the protonated precursor ion

. -

Perform a Product Ion scan to identify the most abundant fragments (quantifier) and secondary fragments (qualifier).

-

Note: For pyrrolo-triazines, fragmentation often occurs at the amine linker or the pyrrole ring substituents.

-

Preclinical Pharmacokinetics

Preclinical studies in mice (SKOV-3 xenograft models) established the baseline for CYH33's oral druggability.

Absorption and Bioavailability

-

Oral Bioavailability (F%): ~36.9% in mice. This moderate bioavailability suggests that while the drug is absorbed, it may undergo first-pass metabolism or have solubility-limited absorption.

-

Absorption Rate: Rapid, with significant plasma exposure achieved within 1 hour post-dosing.[1]

Efficacy vs. Exposure

In vivo studies demonstrated a clear PK/PD correlation. Efficacy (tumor growth inhibition) was linked to the sustained suppression of p-AKT (Ser473) levels in tumor tissue. Unlike pan-PI3K inhibitors, CYH33 showed minimal impact on insulin signaling at therapeutic doses, evidenced by maintained glucose tolerance in mice.

Clinical Pharmacokinetics (Phase Ia)

Data derived from the First-in-Human Phase Ia study (NCT03544905) in patients with advanced solid tumors.[1]

Single-Dose Kinetics

-

Dose Range Tested: 1 mg to 60 mg (Oral, QD).[7]

-

Linearity: PK is dose-proportional across the tested range.

-

Tmax (Time to Max Concentration): Median 1–4 hours. This indicates rapid gastric emptying and absorption.

-

T1/2 (Half-life): ~20 hours.

-

Significance: The long half-life supports a Once-Daily (QD) dosing regimen, maintaining therapeutic concentrations above the IC50 for the majority of the dosing interval.

-

-

Accumulation: Minimal accumulation observed after multiple doses, suggesting linear clearance mechanisms are not saturated.

Key PK Parameters Summary

| Parameter | Value / Description | Clinical Implication |

| Tmax | 1.0 – 4.0 hours | Rapid onset of action. |

| T1/2 | ~20 hours | Supports QD dosing; forgiving of minor dosing delays. |

| AUC | Dose-proportional | Predictable exposure adjustments. |

| MTD | 40 mg QD | Maximum Tolerated Dose established for Phase II.[7] |

| Metabolite | I27 (Active) | Contributes to overall therapeutic effect. |

Metabolite I27[1][7][8]

-

Activity: I27 is an active metabolite, retaining high selectivity and potency for PI3Kα.[1]

-

Exposure: The exposure of I27 tracks linearly with the parent compound CYH33.

-

Formation: Likely mediated by hepatic CYP enzymes (primarily CYP3A4, typical for this class), though specific enzyme kinetics should be confirmed via phenotyping studies.

Metabolism and Elimination[11][12]

Metabolic Stability

CYH33 is metabolically stable enough to support daily dosing but undergoes biotransformation to I27.

-

CYP Interaction: Early data suggests "minimal interaction" with major CYPs regarding inhibition (low risk of causing drug-drug interactions). However, as a substrate, it likely relies on CYP3A4 for clearance.

-

Risk: Co-administration with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) would likely alter CYH33 exposure, necessitating standard DDI clinical studies.

Excretion

While specific mass-balance data (urine vs. feces) is proprietary, lipophilic kinase inhibitors of this class typically favor biliary/fecal excretion over renal clearance.

Experimental Workflow for PK Validation

For researchers planning to validate CYH33 PK properties, the following workflow ensures data integrity and regulatory alignment.

Visualization: PK Study Design

Caption: Step-by-step workflow for a preclinical pharmacokinetic study of CYH33.

References

-

First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors. Source: Nature Communications (2022). URL:[Link]

-

Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. Source: PatSnap / Synapse Database (2024). URL:[Link]

-

PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer. Source:[8] Journal for ImmunoTherapy of Cancer (2021).[1] URL:[Link]

-

ClinicalTrials.gov: Study of CYH33 in Patients With Advanced Solid Tumors. Source: ClinicalTrials.gov (NCT03544905). URL:[Link]

-

Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

Sources

- 1. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H6N4 | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Evaluation of the PI3Kα Inhibitor CYH33 Methanesulfonate: Mechanistic Insights and Translational Workflows

Executive Summary & Mechanistic Rationale

The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) gene is one of the most frequently mutated oncogenes in human solid tumors, driving aberrant cell proliferation, survival, and metabolic reprogramming[1]. While targeting the PI3K/Akt/mTOR pathway has long been a holy grail in oncology, the clinical application of pan-PI3K inhibitors has been historically hampered by narrow therapeutic windows and off-target toxicities[2].

CYH33 methanesulfonate emerges as a highly potent, orally bioavailable, and selective inhibitor of the PI3Kα isoform[3]. Unlike earlier generations of inhibitors, CYH33 selectively targets both wild-type p110α and its most common oncogenic mutant variants (e.g., H1047R, E542K, and E545K)[1]. By blocking the catalytic activity of p110α, CYH33 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disrupts the recruitment and subsequent phosphorylation of Akt at Ser473 and Thr308, effectively starving the tumor of its primary survival signal and inducing profound G1-phase cell cycle arrest[3][4].

Caption: PI3K/Akt/mTOR signaling cascade and the mechanistic intervention point of CYH33 methanesulfonate.

Phase Ia Clinical Trial Design (NCT03544905)

The first-in-human Phase Ia trial () was designed to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of CYH33 monotherapy in patients with advanced solid tumors[1][5]. The study employed a classic two-part adaptive design:

-

Dose Escalation: Evaluated cohorts receiving 1, 5, 10, 20, 40, and 60 mg of CYH33 daily. Patients were enrolled regardless of PIK3CA mutation status[6].

-

Dose Expansion: Restricted strictly to patients with locally confirmed PIK3CA mutations, evaluating doses of 20, 30, and 40 mg to refine the therapeutic window[1].

Caption: Clinical workflow for the NCT03544905 Phase Ia dose-escalation and expansion study.

Clinical Efficacy & Pharmacokinetics

CYH33 demonstrated dose-proportional, linear pharmacokinetics. The maximum plasma concentration (Cmax) was achieved 2–4 hours post-administration, and the terminal half-life (t1/2) was approximately 20 hours, supporting a once-daily (QD) dosing regimen with minimal drug accumulation[7].

Preliminary anti-tumor efficacy was highly encouraging, particularly in the biomarker-selected population. The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) were established at 40 mg QD [1].

Table 1: Summary of Clinical Efficacy (NCT03544905)

| Efficacy Metric | Overall Evaluable Population (n=42) | PIK3CA-Mutated Population (n=28) |

| Confirmed Objective Response Rate (ORR) | 11.9% (5/42) | 14.3% (4/28) |

| Complete Response (CR) | 1 Patient (Ovarian Cancer) | 1 Patient (Ovarian Cancer) |

| Partial Response (PR) | 4 Patients | 3 Patients |

| Median Treatment Duration (Responders) | 16.4 weeks | 16.4 weeks |

Data derived from the final Nature Communications publication (Wei et al., 2022)[8].

Safety Profile & The Causality of On-Target Toxicity

The safety profile of CYH33 is consistent with its mechanism of action. The most frequent Treatment-Related Adverse Event (TRAE) was hyperglycemia[1].

Expert Insight on Causality: Hyperglycemia is an on-target effect of PI3Kα inhibition. The p110α isoform is a critical downstream mediator of the insulin receptor in metabolic tissues (liver, skeletal muscle, and adipose tissue)[9]. When CYH33 inhibits PI3Kα, it blocks insulin-mediated glucose uptake, resulting in systemic hyperglycemia. The physiological response is a compensatory surge in insulin secretion (hyperinsulinemia)[9]. This insulin feedback loop must be aggressively managed (via anti-hyperglycemic agents or dietary interventions), not only to prevent metabolic toxicity but because excess insulin can paradoxically reactivate the PI3K/mTOR pathway in tumors, potentially compromising the drug's anti-tumor efficacy[9].

Table 2: Key Treatment-Related Adverse Events (TRAEs)

| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) | Clinical Management Strategy |

| Hyperglycemia | 90.2% | 58.8% | Metformin, insulin therapy, dietary monitoring. |

| Decreased Appetite | 41.2% | <5% | Nutritional support, dose interruption if severe. |

| Nausea | 37.3% | <5% | Prophylactic antiemetics (e.g., 5-HT3 antagonists). |

| Peripheral Edema | 25.5% | 7.8% | Diuretics, dose modification. |

| Rash | 17.6% | <5% | Topical corticosteroids, antihistamines. |

Data reflects the safety analysis of all 51 enrolled patients[1].

Translational Workflows: Ex Vivo Pharmacodynamic Profiling

To validate target engagement during clinical trials or preclinical screening, researchers must measure the downstream pharmacodynamic (PD) effects of CYH33. The following protocol outlines a self-validating system for assessing Akt phosphorylation via Western blotting.

Step-by-Step Protocol: Assessing Target Engagement via Immunoblotting

Objective: Quantify the ratio of phosphorylated Akt (p-Akt) to total Akt in patient-derived tumor biopsies or peripheral blood mononuclear cells (PBMCs) post-CYH33 exposure.

-

Sample Preparation & Lysis:

-

Homogenize tissue or lyse cell pellets in ice-cold RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate Akt during lysis, yielding false negatives.

-

-

Protein Quantification & Electrophoresis:

-

Quantify protein yield using a BCA assay. Load equal amounts of protein (typically 20-30 µg) onto a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

-

-

Immunoblotting (Primary & Secondary Probing):

-

Block the membrane in 5% BSA (do not use milk for phospho-proteins, as casein contains phosphoproteins that increase background noise).

-

Probe with primary antibodies: Anti-p-Akt (Ser473), Anti-Total Akt, and Anti-GAPDH (loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies. Develop using enhanced chemiluminescence (ECL).

-

-

Self-Validating Analysis:

-

Validation Logic: A successful target engagement is confirmed only if the p-Akt band intensity decreases while the Total Akt and GAPDH bands remain constant. If Total Akt also decreases, the result cannot be attributed to specific kinase inhibition and likely indicates generalized cellular cytotoxicity or unequal protein loading.

-

Future Directions: Combinatorial Strategies

While CYH33 monotherapy shows promise, the future of PI3K inhibitors lies in rational combinatorial strategies to overcome adaptive resistance. A highly anticipated approach is the combination of CYH33 with the PARP inhibitor Olaparib ()[10].

Mechanistic Rationale for Combination: PI3K pathway inhibition leads to the transcriptional downregulation of BRCA1 and BRCA2 proteins. This induces a state of homologous recombination repair (HRR) deficiency—often termed "BRCAness"[10]. By artificially inducing this HRR deficiency, CYH33 sensitizes previously resistant tumor cells to PARP inhibitors, creating a powerful synthetic lethality loop that optimizes anti-tumor activity and overcomes monotherapy resistance[10].

References

-

Wei, X.-L., Liu, F.-R., Liu, J.-H., et al. "First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors." Nature Communications, 13(1), 7012 (2022).[Link]

-

ClinicalTrials.gov. "Study of CYH33 in Combination With Olaparib an Oral PARP Inhibitor in Patients With Advanced Solid Tumors (NCT04586335)." U.S. National Library of Medicine.[Link]

-

ClinicalTrials.gov. "A Phase I Study of CYH33 in Patients With Advanced Solid Tumors (NCT03544905)." U.S. National Library of Medicine.[Link]

-

Hopkins, B. D., Pauli, C., Du, X., et al. "Suppression of insulin feedback enhances the efficacy of PI3K inhibitors." Nature, 560(7719), 499-503 (2018).[Link]

Sources

- 1. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targeting of the Phosphoinositide-3-Protein Kinase (PI3K) Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYH33 Methanesulfonate|PI3Kα Inhibitor|For Research Use [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. ascopubs.org [ascopubs.org]

- 8. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors [ideas.repec.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the Use of CYH33 in Breast Cancer Cell Lines

Introduction: Unraveling the Therapeutic Potential of CYH33 in Breast Cancer

Breast cancer remains a significant global health challenge, with ongoing research focused on identifying novel therapeutic agents that can selectively target the molecular drivers of the disease.[1][2][3][4] Among the critical signaling pathways frequently dysregulated in breast cancer is the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a central role in cell growth, proliferation, survival, and metabolism.[5][6] The alpha isoform of PI3K (PI3Kα) is one of the most commonly mutated oncogenes in breast cancer, making it a prime target for therapeutic intervention.[7]

CYH33 is an orally active and highly selective small molecule inhibitor of PI3Kα.[5][8][9] Its high selectivity for the alpha isoform over other PI3K isoforms (β, δ, and γ) presents a promising therapeutic window, potentially minimizing off-target effects.[5] In breast cancer cell lines, CYH33 has been shown to inhibit proliferation and induce a significant G1 phase cell cycle arrest.[5][6] This cytostatic effect is a direct consequence of inhibiting the PI3K/AKT/mTOR signaling cascade. While the primary mechanism of action is distinct from CDK4/6 inhibitors, the resulting G1 arrest highlights a convergence on cell cycle control, making CYH33 a compound of significant interest for breast cancer research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CYH33 in breast cancer cell line models. The protocols detailed herein are designed to be self-validating, with explanations of the scientific principles behind the experimental choices to ensure robust and reproducible results.

Mechanism of Action: PI3Kα Inhibition and Downstream Signaling

CYH33 exerts its anti-proliferative effects by directly inhibiting the catalytic activity of PI3Kα. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent deactivation of the AKT/mTOR pathway results in the inhibition of protein synthesis and cell growth, ultimately leading to a G1 phase cell cycle arrest.

To visually represent this pathway, the following diagram illustrates the mechanism of action of CYH33:

Caption: Simplified signaling pathway of PI3Kα inhibition by CYH33.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the effects of CYH33 on breast cancer cell lines.

I. Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay is used to assess the impact of CYH33 on cell proliferation and determine its half-maximal inhibitory concentration (IC50). The assay measures the metabolic activity of viable cells.[10][11][12][13]

Principle: Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Preparation: Prepare a stock solution of CYH33 in dimethyl sulfoxide (DMSO).[14] A typical stock concentration is 10 mM. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.01 µM to 10 µM).

-

Cell Treatment: Replace the existing medium with medium containing the various concentrations of CYH33. Include a vehicle control (DMSO-treated) and a no-treatment control.

-

Incubation: Incubate the plates for the desired duration, typically 24, 48, or 72 hours.[12]

-

MTT/MTS Reagent Addition: Add 10-20 µL of MTT (final concentration 0.5 mg/mL) or MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]

-

Solubilization (for MTT assay): If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 1:1 DMSO and isopropanol) to each well to dissolve the formazan crystals.[10][13]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[10][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Data Presentation:

| Breast Cancer Cell Line | CYH33 IC50 (µM) - 72h |

| T47D | < 1 µM[5] |

| MCF7 | < 1 µM[5] |

| MDA-MB-231 | Varies |

Note: IC50 values are cell line dependent and should be empirically determined.

II. Cell Cycle Analysis by Flow Cytometry

This technique is used to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with CYH33.[15][16][17]

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[16] The fluorescence intensity of PI is directly proportional to the DNA content of the cells, allowing for the differentiation of cell cycle phases.[17]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with CYH33 at the desired concentration (e.g., a concentration close to the IC50 value) for 24-48 hours.[18]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.[18]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[18] RNase A is crucial to prevent the staining of RNA.

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[17]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of PI fluorescence intensity and determine the percentage of cells in each phase of the cell cycle.[17][19]

Expected Outcome: Treatment with CYH33 is expected to cause an accumulation of cells in the G1 phase of the cell cycle.[5]

III. Western Blotting for PI3K/AKT Pathway Proteins

This method is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway to confirm the mechanism of action of CYH33.[18]

Protocol:

-

Protein Extraction: Treat cells with CYH33 as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, Cyclin D1). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Outcome: Treatment with CYH33 should lead to a dose-dependent decrease in the phosphorylation of AKT and its downstream effector S6, confirming the inhibition of the PI3K/AKT pathway.[5]

Experimental Workflow

The following diagram outlines the general experimental workflow for characterizing the effects of CYH33 in breast cancer cell lines.

Caption: A streamlined workflow for the in vitro characterization of CYH33.

Troubleshooting and Scientific Integrity

Compound Solubility and Stability: CYH33 is soluble in DMSO.[14] Prepare fresh dilutions in culture medium for each experiment to avoid precipitation and degradation.[20][21] The stability of compounds in cell culture media can be influenced by various factors, including temperature and light exposure.[14][22] It is advisable to minimize freeze-thaw cycles of the stock solution.[14]

Cell Line Specificity: The sensitivity of breast cancer cell lines to CYH33 will vary depending on their genetic background, particularly the status of the PIK3CA gene.[7] It is recommended to test a panel of cell lines representing different breast cancer subtypes.

Data Interpretation: A decrease in cell viability can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. The observation of G1 arrest by cell cycle analysis, coupled with the absence of significant apoptosis markers (e.g., cleaved PARP), would suggest a primarily cytostatic mechanism of action for CYH33 in the tested cell lines.[5]

Conclusion

CYH33 is a potent and selective PI3Kα inhibitor with demonstrated anti-proliferative activity in breast cancer cell lines, primarily through the induction of G1 phase cell cycle arrest. The protocols outlined in these application notes provide a robust framework for the in vitro characterization of CYH33. By understanding its mechanism of action and employing rigorous experimental techniques, researchers can further elucidate the therapeutic potential of CYH33 in breast cancer.

References

-

Synapse. (2024, June 3). Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]

-

Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

-

Journal for ImmunoTherapy of Cancer. (2021, August 9). PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism. Retrieved from [Link]

-

PubMed. (2021, August 15). PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism. Retrieved from [Link]

-

International Network for Natural Sciences. (2022, November 15). Cell sensitivity assay and cell viability of Breast cancer cell (MCF7) using MTT assay of Ashitaba (Angelica Keiskei) leaf extra. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT cell viability assay The breast cancer cells were untreated or.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Asian Pacific Journal of Cancer Prevention. (2025, November 22). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Retrieved from [Link]

-

Research Square. (2025, November 2). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Retrieved from [Link]

-

YouTube. (2016, April 14). Expert Perspectives: Rationale for CDK 4/6 Inhibition in Breast Cancer. Retrieved from [Link]

-

Targeted Oncology. (2021, April 1). Promising Efficacy, Manageable Safety Are Observed for CYH33 in Solid Tumors. Retrieved from [Link]

-

OncLive. (2020, December 5). Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer. Retrieved from [Link]

-

Nature. (2022, November 16). First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors. Retrieved from [Link]

-

ResearchGate. (2025, December 2). (PDF) In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... Retrieved from [Link]

-

Nature. (2021, January 14). Adaptive resistance to PI3Kα-selective inhibitor CYH33 is mediated by genomic and transcriptomic alterations in ESCC cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blotting analysis for inhibition of CDK4 pathway. Breast cancer.... Retrieved from [Link]

-

European Pharmaceutical Review. (2023, June 1). Rethinking solubility and stability in cell culture media with next generation cystine peptides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 30). Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]

Sources

- 1. journal.waocp.org [journal.waocp.org]

- 2. In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells [journal.waocp.org]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibitors of kinases in breast cancer therapy: recent advances, opportunities, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. innspub.net [innspub.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Flow Cytometry Protocol [sigmaaldrich.com]

- 20. cellculturedish.com [cellculturedish.com]

- 21. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 22. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: CYH33 Methanesulfonate Dosage and Administration Protocols for In Vivo Mouse Models

Executive Summary

CYH33 (Risovalisib) methanesulfonate is a highly potent, orally bioavailable, and selective inhibitor of the class I phosphatidylinositol-3-kinase catalytic subunit alpha (PI3Kα)[1]. Designed to target both wild-type and mutated forms of PIK3CA—a frequently mutated oncogene in solid tumors—CYH33 disrupts the PI3K/AKT/mTOR signaling pathway, inducing significant G1 phase cell cycle arrest[1]. This application note provides drug development professionals and preclinical researchers with a comprehensive, field-proven guide for formulating, dosing, and evaluating CYH33 methanesulfonate in murine models, grounded in its dual mechanism of direct cytotoxicity and tumor microenvironment (TME) modulation.

Mechanistic Rationale & Model Selection (Causality)

When designing in vivo experiments for CYH33, the choice of mouse model is critical. While CYH33 effectively blocks AKT phosphorylation and halts tumor proliferation in immunodeficient xenograft models[2], its full therapeutic potential is highly dependent on the host's immune system[3].

The TME Modulation Factor: Recent single-cell RNA sequencing (scRNA-seq) and flow cytometry analyses reveal that CYH33 profoundly modulates the TME[4]. It enhances the infiltration and activation of cytotoxic CD8+ and CD4+ T cells while simultaneously attenuating immunosuppressive M2-like macrophages and regulatory T cells[1][4]. Because of this, the therapeutic efficacy of CYH33 against tumors like the 4T1 murine breast cancer line is substantially impaired when transplanted into athymic nude mice compared to immune-competent Balb/c mice[3].

Expertise Insight: To accurately evaluate the systemic efficacy of CYH33, syngeneic models (e.g., Balb/c or C57BL/6) are strongly recommended over traditional nude mouse xenografts.

Fig 1. Dual mechanism of CYH33: PI3Kα inhibition and TME immune modulation.

Quantitative Data Summary: In Vivo Efficacy

The optimal dosage of CYH33 varies depending on the tumor model and whether it is administered as a monotherapy or in combination regimens. The table below summarizes established dosing parameters and outcomes across various preclinical models.

| Mouse Strain | Tumor Model | Dosage & Route | Regimen | Key Outcomes (T/C Value) | Ref |

| Balb/c (Immune-competent) | 4T1 (Breast) | 20 mg/kg, PO | Once daily (QD) | Marked suppression (T/C: 25.5%); increased CD8+ T cells. | [3] |

| C57BL/6 (Immune-competent) | PY8119 (Breast) | 20 mg/kg, PO | Once daily (QD) | Potent growth inhibition (T/C: 18.0%). | [3] |

| Balb/c Nude (Immunodeficient) | 4T1 (Breast) | 20 mg/kg, PO | Once daily (QD) | Impaired efficacy compared to syngeneic (T/C: 82.0%). | [3] |

| Nude Mice | A549 (NSCLC) | 5 mg/kg, PO | Once daily (QD) | Effective suppression (T/C: 49.2%); synergistic with CDK4/6i. | [5] |

Experimental Protocol: In Vivo Dosing Workflow

This self-validating protocol ensures reproducible formulation, administration, and monitoring of CYH33 methanesulfonate.

Step 1: Vehicle Preparation & Formulation

CYH33 exhibits a favorable pharmacokinetic profile with a 36.9% oral bioavailability[2]. It is strictly formulated for oral gavage (PO).

-

Solvent Selection: Weigh the required amount of CYH33 methanesulfonate powder.

-

Suspension: Suspend the compound in a standard oral vehicle, such as 0.5% Carboxymethylcellulose sodium (CMC-Na) in distilled water, or a specialized solvent mixture (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline) depending on the specific salt solubility.

-

Homogenization: Vortex and sonicate briefly until a uniform suspension or clear solution is achieved. Prepare fresh formulations weekly and store at 4°C protected from light.

Step 2: Cell Inoculation & Randomization

-

Harvest target cancer cells (e.g., 4T1, A549) in the exponential growth phase.

-

Resuspend cells in cold PBS (optionally mixed 1:1 with Matrigel for xenografts).

-

Inject

to -

Monitor tumor growth using digital calipers. Randomize mice into vehicle control and treatment groups (n=8-10 per group) when the average tumor volume reaches 100–150 mm³ .

Step 3: Dosing Regimen

-

Monotherapy: Administer CYH33 at 20 mg/kg via oral gavage (PO) once daily (QD) for syngeneic breast cancer models[3]. For highly sensitive xenografts (e.g., KRAS-mutated NSCLC), a lower dose of 5 mg/kg QD is sufficient[5].

-

Combination Therapy: When combining with a CDK4/6 inhibitor (e.g., PD0332991 at 50-100 mg/kg) or a FASN inhibitor (e.g., C75), administer CYH33 concurrently via PO[3][5].

Step 4: Monitoring & Endpoint Analysis

-

Tumor & Weight: Measure tumor volume (

) and body weight twice weekly. CYH33 is generally well-tolerated without causing substantial weight loss[2]. -

Glucose Monitoring (Critical): Because PI3Kα regulates glucose homeostasis, on-target inhibition can cause hyperglycemia[6]. Monitor fasting blood glucose levels via tail vein prick using a standard glucometer once a week. In preclinical models, blood glucose typically returns to normal within two hours post-glucose challenge[2].

-

Endpoint: Euthanize mice when control tumors reach the ethical limit (e.g., 1500-2000 mm³). Harvest tumors for FACS analysis (to quantify CD8+ T cells and M2 macrophages) and immunohistochemistry (to assess AKT phosphorylation)[2][3].

Fig 2. Standardized in vivo experimental workflow for CYH33 efficacy studies.

Clinical Translation & Trustworthiness

The dosages utilized in these murine models directly correlate with the pharmacokinetic and safety profiles observed in human clinical trials. In the first-in-human Phase Ia study (NCT03544905) involving patients with advanced solid tumors, the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D) for CYH33 were established at 40 mg once daily [1][6]. Consistent with the requirement for glucose monitoring in mice, hyperglycemia was the most frequent treatment-related adverse event (TRAE) in humans, validating the on-target mechanism of PI3Kα inhibition across species[6].

References

- Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy.

- PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting f

- Simultaneous inhibition of PI3Kα and CDK4/6 synergistically suppresses KRAS-mutated non-small cell lung cancer. Cancer Biology & Medicine.

- CYH33 Methanesulfonate|PI3Kα Inhibitor|For Research Use. Benchchem.

- First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors.

- PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting f

Sources

- 1. benchchem.com [benchchem.com]

- 2. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous inhibition of PI3Kα and CDK4/6 synergistically suppresses KRAS-mutated non-small cell lung cancer | Cancer Biology & Medicine [cancerbiomed.org]

- 6. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated Western Blot Protocol for Measuring AKT Phosphorylation Following Treatment with CYH33, a Selective PI3Kα Inhibitor

Audience: Researchers, scientists, and drug development professionals engaged in signal transduction research and oncology drug discovery.

Abstract: This document provides a comprehensive, field-tested protocol for the detection and semi-quantitative analysis of phosphorylated AKT (p-AKT) in cell lysates following treatment with CYH33. As a potent and highly selective inhibitor of the PI3Kα isoform, CYH33's mechanism of action is directly linked to the attenuation of the PI3K/AKT/mTOR signaling pathway.[1][2] Accurate measurement of AKT phosphorylation at key residues, such as Serine 473 (Ser473) and Threonine 308 (Thr308), is a critical biomarker for assessing the compound's cellular potency and efficacy. This guide explains the causal logic behind key experimental steps, from optimal cell lysis to antibody selection, ensuring a robust and reproducible workflow.

Scientific Foundation: The PI3K/AKT Pathway and CYH33 Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] In many human cancers, this pathway is aberrantly hyperactivated, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4] This makes the PI3Kα isoform a compelling target for cancer therapy.[1]

CYH33 is an orally active and highly selective PI3Kα inhibitor.[2] Its mechanism of action involves binding to the PI3Kα enzyme, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This depletion of PIP3 at the cell membrane prevents the recruitment and subsequent phosphorylation of AKT. Full activation of AKT requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2.[5][6] By inhibiting the upstream kinase PI3Kα, CYH33 effectively blocks these phosphorylation events, leading to a measurable decrease in p-AKT levels.[3][7][8] Western blotting is the gold-standard technique to validate this molecular event.

Figure 1: The PI3K/AKT signaling cascade and the inhibitory action of CYH33.

Experimental Design and Critical Considerations

A successful Western blot experiment begins with careful planning. The transient nature of protein phosphorylation demands precision.

-

Cell Line Selection: Choose cell lines with a known activated PI3K pathway (e.g., PIK3CA-mutant breast cancer lines like MCF7 or T47D) for a robust signaling window.[1]

-

Time-Course and Dose-Response: It is crucial to determine the optimal treatment duration and concentration of CYH33. We recommend a time-course experiment (e.g., 0, 0.5, 1, 2, 6, 24 hours) and a dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) to identify the conditions that yield maximal inhibition of AKT phosphorylation without inducing excessive cell death.

-

Positive and Negative Controls:

-

Vehicle Control (Negative): Cells treated with the vehicle (e.g., 0.1% DMSO) in which CYH33 is dissolved. This represents the basal level of p-AKT.

-

Stimulated Control (Positive): In serum-starved cells, a brief stimulation with a growth factor (e.g., 100 ng/mL IGF-1 for 10 minutes) can induce a strong p-AKT signal.[6] This confirms the pathway is responsive.

-

-

Normalization is Non-Negotiable: The level of phosphorylated protein must be compared to the total protein level.[9][10] Therefore, after probing for p-AKT, the membrane must be stripped and re-probed for total AKT. This corrects for any variations in protein loading and ensures that a decrease in the p-AKT signal is due to inhibition, not a decrease in the overall amount of AKT protein.[11] A housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control to ensure equal protein loading between lanes.[12][13]

Detailed Western Blot Protocol

This protocol is optimized for detecting changes in AKT phosphorylation at Ser473 and Thr308.

Materials and Reagents

| Reagent | Recommended Source/Cat. No. | Suggested Dilution/Concentration |

| Primary Antibodies | ||

| Phospho-Akt (Ser473) Antibody | Cell Signaling Technology, #4060 | 1:1000 - 1:2000 |

| Phospho-Akt (Thr308) Antibody | Cell Signaling Technology, #13038 | 1:1000 |

| Total Akt Antibody | Cell Signaling Technology, #4691 | 1:1000 - 1:2000 |

| GAPDH or β-actin Antibody | Cell Signaling Technology, #5174 or #4970 | 1:1000 - 1:5000 |

| Secondary Antibody | ||

| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology, #7074 | 1:2000 - 1:5000 |

| Buffers & Solutions | ||

| Cell Lysis Buffer | RIPA Buffer (e.g., CST #9806) | As per manufacturer |

| Protease Inhibitor Cocktail | MilliporeSigma, #11836170001 | Add fresh before use (1X) |

| Phosphatase Inhibitor Cocktail | Cell Signaling Technology, #5870 | Add fresh before use (1X)[14][15] |

| Protein Assay Reagent | BCA Protein Assay Kit (Thermo, #23225) | As per manufacturer |

| Transfer Buffer | Bio-Rad, #1610734 | As per manufacturer |

| Blocking Buffer | 5% (w/v) BSA in TBST | N/A |

| Wash Buffer (TBST) | 1X TBS with 0.1% Tween-20 | N/A |

| Stripping Buffer | Restore Western Blot Stripping Buffer (Thermo, #21059) | As per manufacturer |

Step-by-Step Methodology

Step 1: Cell Culture and CYH33 Treatment

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of CYH33 (and controls) for the predetermined amount of time.

Step 2: Cell Lysate Preparation The Rationale: This step is critical for preserving the phosphorylation state of your proteins. Cell lysis releases endogenous proteases and phosphatases that can rapidly degrade or dephosphorylate your target.[16] Working quickly on ice and using freshly added inhibitors is paramount.

-

Place the culture dish on ice and wash cells twice with ice-cold PBS.

-

Aspirate PBS completely.

-

Add 100-150 µL of ice-cold lysis buffer, freshly supplemented with protease and phosphatase inhibitor cocktails, to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

Step 3: Protein Quantification

-

Determine the protein concentration of each lysate using a BCA assay.[11]

-

Normalize the concentration of all samples with lysis buffer to ensure each sample has the same final concentration (e.g., 2 µg/µL).

Step 4: SDS-PAGE and Protein Transfer

-

Add 4X Laemmli sample buffer to your normalized lysates, to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (20-40 µg) per lane onto an 8-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.

Step 5: Immunoblotting The Rationale: The choice of blocking agent is important for phospho-antibodies. While non-fat milk is common, it contains the phosphoprotein casein, which can be recognized by anti-phospho antibodies and lead to high background.[9][16] Therefore, 5% Bovine Serum Albumin (BSA) is strongly recommended.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10][17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT Ser473) at the recommended dilution in 5% BSA/TBST. This should be done overnight at 4°C with gentle agitation.[18]

-

Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[19]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Final Washes: Repeat the wash step (Step 5.3) to remove unbound secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and capture the signal using a digital imaging system.

Step 6: Stripping and Re-probing

-

Stripping: Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[18]

-

Washing: Wash the membrane thoroughly with TBST (3 x 5 minutes).

-

Re-blocking: Block the membrane again in 5% BSA/TBST for 1 hour.

-

Re-probing: Repeat the immunoblotting steps (5.2 - 5.6) for Total AKT, and subsequently for a loading control like GAPDH.

Data Analysis and Interpretation

-

Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensity for p-AKT, total AKT, and the loading control for each sample.[11]

-

Normalization:

-

First, normalize the p-AKT signal to the total AKT signal for each lane (p-AKT / Total AKT).

-

This ratio can then be normalized to the loading control to confirm equal loading across the gel.

-

-

Interpretation: A significant decrease in the normalized p-AKT/Total AKT ratio in CYH33-treated samples compared to the vehicle control indicates successful target engagement and inhibition of the PI3K/AKT pathway.

References

-

Title: CYH33 is an Orally Active and Highly Selective PI3Kα Inhibitor Source: CUSABIO URL: [Link]

-

Title: Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy Source: Synapse URL: [Link]

-

Title: PI3Kα inhibitor CYH33 triggers antitumor immunity in murine breast cancer by activating CD8+T cells and promoting fatty acid metabolism Source: Journal for ImmunoTherapy of Cancer URL: [Link]

-

Title: Adaptive resistance to PI3Kα-selective inhibitor CYH33 is mediated by genomic and transcriptomic alterations in ESCC cells Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]

-

Title: PI3Kα inhibitor impairs AKT phosphorylation and synergizes with novel angiogenesis inhibitor AL3810 in human hepatocellular carcinoma Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression Source: Protocol Exchange URL: [Link]

-

Title: 8 Tips for Detecting Phosphorylated Proteins by Western Blot Source: Advansta Inc. URL: [Link]

-

Title: Western blot protocol Source: Jeffrey Magee Lab | Washington University in St. Louis URL: [Link]

-

Title: Phospho-Akt (Ser473) (D9E) XP ® Rabbit mAb 4060L Source: BenchSci URL: [Link]

-

Title: First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors Source: Nature Communications URL: [Link]

Sources

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Unveiling CYH33: A Promising PI3Kα Inhibitor for Advanced Solid Tumor Therapy [synapse.patsnap.com]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. First-in-human phase Ia study of the PI3Kα inhibitor CYH33 in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PhosphoPlus® Akt (Ser473) Antibody Kit | Cell Signaling Technology [cellsignal.com]

- 6. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Adaptive resistance to PI3Kα-selective inhibitor CYH33 is mediated by genomic and transcriptomic alterations in ESCC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Kα inhibitor impairs AKT phosphorylation and synergizes with novel angiogenesis inhibitor AL3810 in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Loading Controls for Western Blots [labome.com]

- 13. rndsystems.com [rndsystems.com]

- 14. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]

- 15. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 17. Phospho-AKT (Ser473) antibody (HRP-66444) | Proteintech [ptglab.com]

- 18. benchchem.com [benchchem.com]

- 19. docs.abcam.com [docs.abcam.com]

Application Note: Strategic Synergies of the PI3Kα Inhibitor CYH33 in Combinatorial Oncology Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Executive Summary: The Combinatorial Imperative for PI3Kα Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a central node in tumor cell proliferation, survival, and metabolism. While PIK3CA mutations are highly prevalent across solid tumors, monotherapy with PI3K inhibitors often yields limited durable responses due to rapid compensatory signaling and feedback loop activation[1].

CYH33 is a novel, highly potent, and selective oral inhibitor of PI3Kα. In Phase Ia clinical evaluations, CYH33 demonstrated a manageable safety profile (with an established Maximum Tolerated Dose of 40 mg QD) and preliminary anti-tumor efficacy, achieving a 14.3% objective response rate in PIK3CA-mutant solid tumors[2]. To maximize clinical utility, current translational research heavily focuses on combining CYH33 with other targeted or chemotherapeutic agents. This guide details the mechanistic rationale, quantitative landscape, and validated experimental protocols for deploying CYH33 in combination workflows.

Mechanistic Paradigms of CYH33 Combinations

As an Application Scientist, designing a combination trial or preclinical assay requires a deep understanding of causality—why two drugs synergize. CYH33 combinations generally fall into two distinct mechanistic paradigms:

Paradigm A: Synthetic Lethality via Induced "BRCAness" (CYH33 + PARP Inhibitors)

The combination of CYH33 with PARP inhibitors (e.g., Olaparib) is currently under Phase Ib clinical evaluation (NCT04586335) for advanced solid tumors harboring DDR or PIK3CA mutations[3],[4].

-

The Causality: PI3K signaling positively regulates the expression of BRCA1/2 proteins. By inhibiting PI3Kα with CYH33, researchers can artificially downregulate BRCA1/2, thereby impairing Homologous Recombination Repair (HRR)[4]. This induced state of HRR deficiency sensitizes the tumor cells to PARP inhibition, leading to an accumulation of fatal double-strand DNA breaks (DSBs) and subsequent apoptosis[4].

Mechanistic pathway of CYH33 and Olaparib inducing synthetic lethality via HRR impairment.

Paradigm B: Synergistic Cell Cycle Arrest (CYH33 + CDK4/6 Inhibitors)

In KRAS-mutated non-small cell lung cancer (NSCLC) and HR+/HER2- breast cancer, CYH33 is combined with CDK4/6 inhibitors (e.g., Palbociclib)[5],[6].

-

The Causality: PI3K regulates G1/S cell cycle progression by inhibiting cyclin D1 proteolysis and inactivating p27[5]. Simultaneously, CDK4/6 phosphorylates Rb to drive the cell cycle forward[5]. Dual blockade using CYH33 and a CDK4/6 inhibitor traps the cells in a profound G1 phase arrest, preventing tumor proliferation far more effectively than either agent alone[5].

Quantitative Landscape of CYH33 Combinations

To facilitate experimental design, the following table summarizes the quantitative parameters and clinical contexts of key CYH33 combination strategies based on recent oncological data[4],[2],[5],[6].

| Combination Agent | Target | Primary Indication | Mechanistic Rationale | Clinical/Preclinical Status |

| Olaparib | PARP1/2 | Advanced Solid Tumors (PIK3CA/DDR mut), Ovarian Cancer | PI3K inhibition downregulates BRCA1/2, inducing HRR deficiency and sensitizing to PARPi. | Phase Ib (NCT04586335); CYH33 20-40 mg QD + Olaparib 200-300 mg BID[3],[4] |

| Palbociclib | CDK4/6 | KRAS-mutant NSCLC | Dual blockade of G1/S transition; PI3K prevents p27 inactivation, CDK4/6i blocks Rb phosphorylation. | Preclinical Validation; Significant G1 arrest observed in vitro and in vivo[5] |

| Fulvestrant ± Palbociclib | ER / CDK4/6 | HR+/HER2- Advanced Breast Cancer | Overcomes PI3K-mediated endocrine resistance and enhances cell cycle arrest. | Phase Ib (NCT04856371); CYH33 + Fulvestrant 500 mg ± Palbociclib 125 mg[6],[7] |

Self-Validating Experimental Protocols